molecular formula C26H19N3O7 B14889110 3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid

3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid

Cat. No.: B14889110
M. Wt: 485.4 g/mol
InChI Key: JIQSUCCXFPBOPQ-UHFFFAOYSA-N
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Description

3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzofuran ring fused with a pyrazolo-pyridine system, along with multiple hydroxyl groups and a benzoic acid moiety. The presence of these functional groups and the intricate ring system makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Construction of Pyrazolo-Pyridine System: The pyrazolo-pyridine system can be constructed by the condensation of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization.

    Introduction of Benzoic Acid Moiety: The final step involves the coupling of the benzofuran-pyrazolo-pyridine intermediate with a benzoic acid derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to reduce the benzoic acid moiety to benzyl alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, and aldehydes.

    Reduction: Alcohols, alkanes, and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its multiple hydroxyl groups and aromatic rings make it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its complex structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, while its aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid
  • This compound derivatives
  • Benzofuran-pyrazolo-pyridine analogs

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic systems. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H19N3O7

Molecular Weight

485.4 g/mol

IUPAC Name

3-[5-(6-hydroxy-5,12-dioxo-14-propan-2-yl-8-oxa-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,6,9,11(15)-pentaen-10-yl)furan-2-yl]benzoic acid

InChI

InChI=1S/C26H19N3O7/c1-11(2)29-24-19(25(32)28-29)18(23-20(27-24)14-6-7-15(30)21(31)22(14)36-23)17-9-8-16(35-17)12-4-3-5-13(10-12)26(33)34/h3-11,27,31H,1-2H3,(H,28,32)(H,33,34)

InChI Key

JIQSUCCXFPBOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=C3C(=C4C=CC(=O)C(=C4O3)O)N2)C5=CC=C(O5)C6=CC(=CC=C6)C(=O)O)C(=O)N1

Origin of Product

United States

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